molecular formula C12H8BrN3O B1384358 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one CAS No. 1447607-49-9

8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Cat. No. B1384358
M. Wt: 290.11 g/mol
InChI Key: DDWZAWKKWPKNSM-UHFFFAOYSA-N
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Description

“8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one” is a brominated derivative of imidazo[1,2-C]pyrimidin-5(6H)-one with a phenyl group at the 2-position. Imidazo[1,2-C]pyrimidin-5(6H)-one is a type of heterocyclic compound, which are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-C]pyrimidin-5(6H)-one core, a phenyl group at the 2-position, and a bromo group at the 8-position. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo group might increase its molecular weight and polarity .

Scientific Research Applications

1. Application in Medicinal Chemistry

  • Summary : This compound has been used in the design and synthesis of novel pyrazolopyrimidine-based derivatives as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines .
  • Results : The target compounds showed great improvement in antiproliferative activity compared to the lead compound. Compounds 13c, 13g, 13h, 13l, 13n, and 13o demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency .

2. Application in Materials Science

  • Summary : Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
  • Results : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications .

3. Application in Biochemistry

  • Summary : This compound has been used in the study of human phosphodiesterase 10 .

4. Application in Biochemistry

  • Summary : This compound has been used in the study of human phosphodiesterase 10 .

Future Directions

The future research directions for this compound could include studying its synthesis, reactivity, and potential applications. For example, it could be studied as a potential drug or as a building block for the synthesis of other compounds .

properties

IUPAC Name

8-bromo-2-phenyl-6H-imidazo[1,2-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O/c13-9-6-14-12(17)16-7-10(15-11(9)16)8-4-2-1-3-5-8/h1-7H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZAWKKWPKNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C(=CNC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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